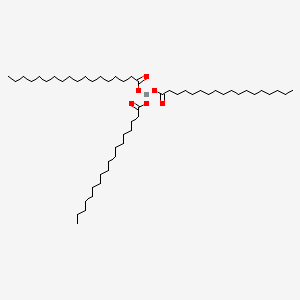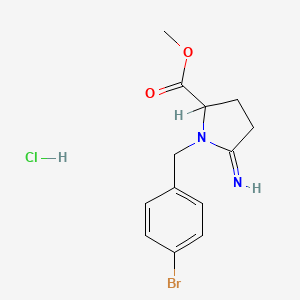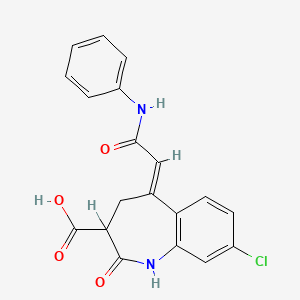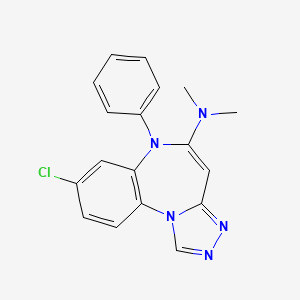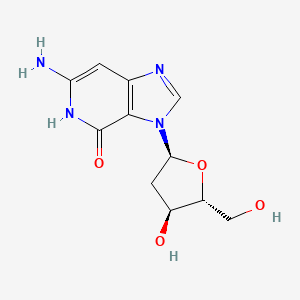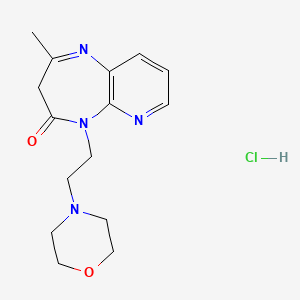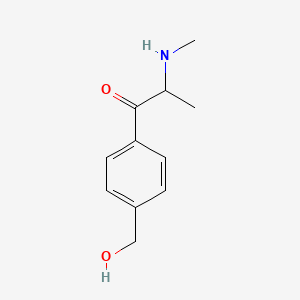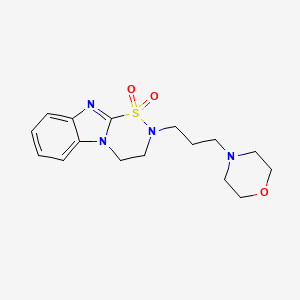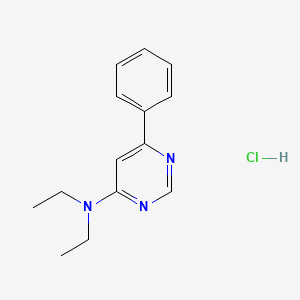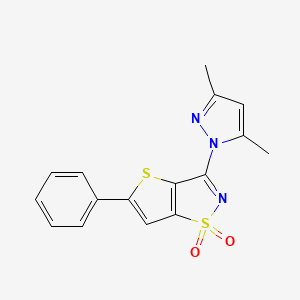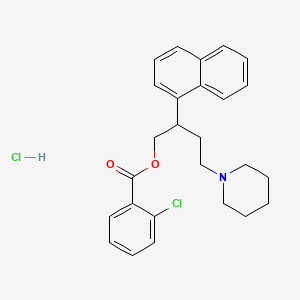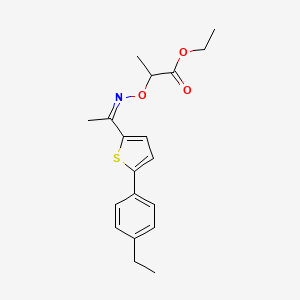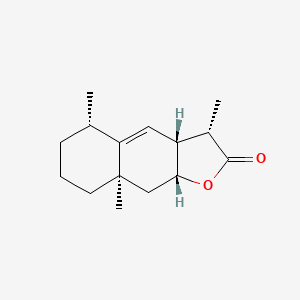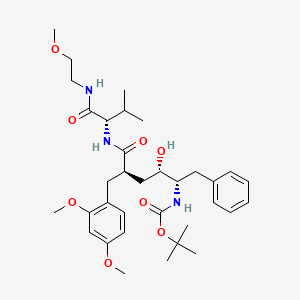
2-Oxa-5,8,14-triazapentadecan-15-oic acid, 10-((2,4-dimethoxyphenyl)methyl)-12-hydroxy-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-5,8,14-triazapentadecan-15-oic acid, 10-((2,4-dimethoxyphenyl)methyl)-12-hydroxy-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- is a complex organic compound with a multifaceted structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions such as esterification, hydroxylation, and ketone formation. Each step requires precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ketone groups would produce secondary alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for modifications that could enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its complex structure and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would vary based on the biological context and the specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-5,8,14-triazapentadecan-15-oic acid derivatives: Compounds with similar core structures but different functional groups.
Hydroxy- and ketone-containing esters: Compounds with similar functional groups but different core structures.
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry. The specific arrangement of atoms and the presence of multiple chiral centers contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
178048-34-5 |
|---|---|
Formule moléculaire |
C34H51N3O8 |
Poids moléculaire |
629.8 g/mol |
Nom IUPAC |
tert-butyl N-[(2S,3S,5R)-5-[(2,4-dimethoxyphenyl)methyl]-3-hydroxy-6-[[(2S)-1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C34H51N3O8/c1-22(2)30(32(40)35-16-17-42-6)37-31(39)25(19-24-14-15-26(43-7)21-29(24)44-8)20-28(38)27(18-23-12-10-9-11-13-23)36-33(41)45-34(3,4)5/h9-15,21-22,25,27-28,30,38H,16-20H2,1-8H3,(H,35,40)(H,36,41)(H,37,39)/t25-,27+,28+,30+/m1/s1 |
Clé InChI |
SZKHWMXRBWEVJX-DSSYMDFGSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NCCOC)NC(=O)[C@H](CC1=C(C=C(C=C1)OC)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=C(C=C(C=C1)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


